molecular formula C17H19N5OS2 B5676194 1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine

1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine

Cat. No. B5676194
M. Wt: 373.5 g/mol
InChI Key: KNQXWVQUPUSOJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the requested molecule often involves multiple steps, including condensation reactions, cyclocondensation, and nucleophilic addition. For example, the condensation of thiazolinone with benzaldehydes in ethanolic piperidine can yield methylidene derivatives. Further cyclocondensation with malononitrile or dimethylformamide-dimethylacetal (DMF-DMA) can produce novel thiazolo[3,2-a]pyridine derivatives and other related compounds (Lamphon et al., 2004).

Molecular Structure Analysis

The crystal structure analysis reveals that certain derivatives can crystallize in specific forms, showcasing the planarity or non-planarity of rings and the conformations adopted by piperidine rings. For instance, a compound was found to crystallize in a monoclinic form, with the benzothiazol and imidazol rings being planar and the piperidine ring adopting a chair conformation (Yıldırım et al., 2006).

Chemical Reactions and Properties

These compounds can undergo a variety of chemical reactions, leading to the formation of novel heterocyclic systems. Reactions with malononitrile, formic acid, aromatic aldehyde, and triethylorthoformate have been utilized to synthesize diverse derivatives with potential pharmacological activities (Lamphon et al., 2004).

properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[3-[1-(1,3-thiazol-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c1-12-15(25-11-19-12)17(23)22-5-2-3-13(7-22)16-18-4-6-21(16)8-14-9-24-10-20-14/h4,6,9-11,13H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQXWVQUPUSOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine

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